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Abstract

1H-Indole-2-carbohydrazide has emerged as a pivotal scaffold in the realm of medicinal
chemistry, serving as a versatile synthetic intermediate for the generation of a diverse array of
heterocyclic compounds with significant therapeutic potential. Its unique structural features,
combining the privileged indole nucleus with a reactive carbohydrazide moiety, allow for facile
chemical modifications and the construction of novel molecular architectures. This technical
guide provides a comprehensive overview of the synthesis, chemical reactivity, and extensive
applications of 1H-indole-2-carbohydrazide in the design and development of new therapeutic
agents. Detailed experimental protocols for its synthesis and subsequent derivatization are
presented, alongside a structured summary of the biological activities of its derivatives,
including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

The indole ring is a fundamental structural motif found in numerous natural products and
synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] The
incorporation of a carbohydrazide group at the 2-position of the indole ring yields 1H-indole-2-
carbohydrazide, a highly valuable intermediate.[3] This functional group serves as a versatile
handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic
systems such as Schiff bases, 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and
thiazolidinones.[1][4][5][6] These resulting compounds have demonstrated a wide range of
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pharmacological effects, making 1H-indole-2-carbohydrazide a key building block in modern
drug discovery.[7][8][9]

Synthesis of 1H-Indole-2-Carbohydrazide

The most common and efficient method for the synthesis of 1H-indole-2-carbohydrazide
involves the hydrazinolysis of an ester precursor, typically methyl or ethyl 1H-indole-2-
carboxylate. This reaction is generally carried out in an alcoholic solvent at room temperature
or with gentle heating.

Experimental Protocol: Synthesis from Methyl 1H-
indole-2-carboxylate

A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine hydrate (9 mmol) in
ethanol (20 mL) is stirred at room temperature for 6 hours.[10] Following the reaction, water is
added to the mixture, leading to the precipitation of a white solid. This solid, 1H-indole-2-
carbohydrazide, is then collected by filtration to yield the pure product.[10]

Experimental Protocol: Synthesis from Ethyl 1H-indole-
2-carboxylate

To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in 15 mL of absolute ethanol,
hydrazine monohydrate (4 mL, 79.90 mmol) is added.[11] The reaction mixture is then
processed to isolate the 1H-indole-2-carbohydrazide product.

Below is a general workflow for the synthesis of 1H-indole-2-carbohydrazide.
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Figure 1: General synthetic pathway to 1H-indole-2-carbohydrazide.

Chemical Reactivity and Derivatization

The carbohydrazide moiety of 1H-indole-2-carbohydrazide is a nucleophilic center that readily
reacts with various electrophiles, paving the way for the synthesis of a multitude of derivatives.

Formation of Schiff Bases (Hydrazones)

Condensation of 1H-indole-2-carbohydrazide with various aldehydes and ketones in an
appropriate solvent, often with catalytic amounts of acid, yields the corresponding Schiff bases
(hydrazones).[5][12][13] These reactions are typically high-yielding and provide a
straightforward method for introducing diverse substituents.

. Aldehyde/Ketone
(1H-Indole-2-carbohydra2|de) ((R-CHO / R-CO-R'))

Condensation

Schiff Base (Hydrazone))
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Figure 2: Synthesis of Schiff bases from 1H-indole-2-carbohydrazide.

Synthesis of 1,2,4-Triazoles

1H-Indole-2-carbohydrazide can be converted to 1,2,4-triazole derivatives through a multi-
step process. This typically involves reaction with an isothiocyanate to form a
thiosemicarbazide intermediate, which is then cyclized.

Synthesis of Pyrazole Derivatives

1H-indole-2-carbohydrazide serves as a key intermediate in the synthesis of pyrazole
derivatives, which are known for their wide range of pharmacological activities.[3][6][14]

Biological Activities of 1H-Indole-2-Carbohydrazide
Derivatives

The derivatives of 1H-indole-2-carbohydrazide have been extensively evaluated for a variety
of biological activities, demonstrating their potential as scaffolds for the development of new
drugs.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of 1H-indole-2-
carbohydrazide derivatives.[1] Schiff bases and other heterocyclic derivatives have shown
activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia
coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, and Aspergillus niger.[1] Some
compounds have exhibited minimum inhibitory concentration (MIC) values in the range of
1.56-6.25 pg/mL, comparable to standard antimicrobial drugs.[1]

Table 1: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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Compound Type Target Organism MIC (pg/mL) Reference
Schiff Base Staphylococcus

o 1.56 - 6.25 [1]
Derivatives aureus
Schiff Base o )

o Escherichia coli 1.56 - 6.25 [1]
Derivatives
Schiff Base Mycobacterium

o ] 1.56 - 6.25 [1]
Derivatives tuberculosis
1,2,4-Triazole Various Bacteria &

o ] 3.125-50 [15]
Derivatives Fungi

Anticancer Activity

Derivatives of 1H-indole-2-carbohydrazide have shown promising anticancer activity against

various human cancer cell lines.[7][16][17] Some compounds have demonstrated potent

cytotoxic effects with GI50 values in the sub-micromolar range.[17] The mechanism of action

for some of these derivatives has been linked to the inhibition of tubulin polymerization, a

validated target in cancer therapy.[7][16][18]

Table 2: Anticancer Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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L Cancer Cell Activity Mechanism of
Derivative . . Reference
Line (GI50/1C50) Action
Furanyl-3-
phenyl-1H- COLO 205 ) o
) LC50 =71 nM Tubulin Inhibition  [7]
indole- (Colon)
carbohydrazide
Thiophenyl-3-
phenyl-1H- ] o
] A549 (Lung) IC50 =0.19 uM Tubulin Inhibition  [16]
indole-
carbohydrazide
Indole-2-
carbohydrazide HCT116 (Colon) GI50 =8.1 uM Anti-angiogenic [17]
derivative (24f)
Indole-2-
carbohydrazide SwW480 (Colon) GI50 =7.9 uM Anti-angiogenic [17]

derivative (24f)

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated
the search for new antitubercular agents. Indole-based compounds, including derivatives of
1H-indole-2-carbohydrazide, have shown significant potential in this area.[9][19][20] Some
indole-2-carboxamides have demonstrated excellent activity against drug-sensitive, multidrug-
resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[19]

Table 3: Antitubercular Activity of Selected Indole Derivatives
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Compound Type Strain Activity (MIC) Reference
Indole-2-carboxamide M. tuberculosis (drug-
N 0.012 uM [19]
(26) sensitive)
5-nitro-1H-indole-2,3- ]
) M. tuberculosis o o
dione-3- Significant Inhibition [20]
_ _ H37Rv
thiosemicarbazones
Carbohydrazide M. tuberculosis
. 4 ug/mL [21]
Derivatives (6f) mc26230

Other Biological Activities

Derivatives of 1H-indole-2-carbohydrazide have also been investigated for other
pharmacological activities, including:

e 0-Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have shown potent a-
glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug
acarbose, suggesting their potential in the management of diabetes.[10]

» Anti-inflammatory and Analgesic Activity: Schiff base derivatives have been reported to
possess analgesic properties.[12]

e Anticonvulsant Activity: The indole nucleus is a component of several anticonvulsant agents,
and derivatives of 1H-indole-2-carbohydrazide are being explored for this application.[2]

Conclusion

1H-Indole-2-carbohydrazide stands out as a highly valuable and versatile synthetic
intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity
of the carbohydrazide moiety provide a robust platform for the generation of a wide array of
heterocyclic compounds. The diverse and potent biological activities exhibited by its
derivatives, including antimicrobial, anticancer, and antitubercular effects, underscore the
importance of this scaffold in the ongoing quest for novel therapeutic agents. Further
exploration and functionalization of the 1H-indole-2-carbohydrazide core hold significant
promise for the development of next-generation drugs to address unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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